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Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a significant therapeutic target for metabolic and inflammatory diseases,
including type 2 diabetes and obesity.[1][2][3] It is activated by long-chain fatty acids,
particularly omega-3 fatty acids, and synthetic agonists like TUG-891.[4][5] GPR120 activation
triggers multiple signaling cascades that lead to beneficial physiological effects such as
enhanced insulin sensitivity, glucose uptake, anti-inflammatory responses, and the secretion of
incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][6][7]

To ensure that the observed effects of a novel agonist are specifically mediated by GPR120
and not due to off-target interactions, it is crucial to perform validation studies in a model
system where the receptor has been functionally eliminated. The CRISPR/Cas9 system offers
a precise and efficient method for generating gene knockouts.[8] By comparing the agonist's
effects in wild-type (WT) cells versus GPR120 knockout (KO) cells, researchers can definitively
attribute the pharmacological activity to on-target GPR120 engagement. These application
notes provide a comprehensive framework and detailed protocols for this validation process.

GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling pathways, which are often cell-type specific:

o Gaog/11-Mediated Pathway: In cell types like adipocytes and enteroendocrine cells, agonist
binding to GPR120 activates the Gag/11 protein.[2][9] This stimulates phospholipase C
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(PLC), leading to the production of inositol trisphosphate (IP3). IP3 subsequently triggers the
release of calcium (Ca2+) from the endoplasmic reticulum.[7][10] This increase in
intracellular calcium and the activation of the ERK1/2 cascade are associated with metabolic
effects like enhanced glucose uptake and hormone secretion.[9][11][12]

B-Arrestin-2-Mediated Pathway: In immune cells such as macrophages, GPR120 activation
leads to the recruitment of B-arrestin-2.[6][13] The GPR120/(3-arrestin-2 complex internalizes
and interacts with TAB1, which prevents the activation of the pro-inflammatory TAK1-NF-kB
and JNK signaling cascades.[9][14] This pathway is responsible for the potent anti-
inflammatory effects associated with GPR120 agonism.[14][15]
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Caption: GPR120 dual signaling pathways.

Experimental Desigh and Workflow
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The core principle of the validation study is to demonstrate that the agonist's biological effect is
absent in cells lacking GPR120. The workflow involves generating a stable GPR120 KO cell
line, followed by parallel functional assays on WT and KO cells.
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Caption: Workflow for GPR120 KO generation and agonist validation.
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Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of GPR120
in Mammalian Cells

This protocol outlines the generation of a stable GPR120 knockout cell line. The choice of cell
line (e.g., 3T3-L1 for adipogenesis, RAW 264.7 for inflammation) should align with the agonist's
intended biological effect.

1. gRNA Design and Vector Construction:

o Design two or more single guide RNAs (sgRNAS) targeting an early exon of the GPR120
gene to maximize the chance of a frameshift mutation.[16][17] Use online tools (e.g.,
CHOPCHOP, Synthego) to design gRNAs with high on-target and low off-target scores.

e Synthesize and anneal complementary oligonucleotides for each gRNA.

o Clone the annealed gRNAs into a suitable "all-in-one" lentiviral or plasmid vector that co-
expresses Cas9 and a selection marker (e.g., puromycin resistance or GFP).

2. Cell Transfection/Transduction:
e Culture the chosen wild-type cell line under standard conditions.

o Transfect the cells with the gRNA/Cas9 plasmid using a lipid-based reagent (e.g.,
Lipofectamine) or electroporation. For difficult-to-transfect cells, lentiviral transduction is
recommended.[8]

« If using a selection marker, apply the selection agent (e.g., puromycin) 48 hours post-
transfection to eliminate non-transfected cells.

3. Single-Cell Cloning:

 After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-
well plate.

 Allow individual cells to proliferate and form colonies over 2-3 weeks.
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4. Knockout Validation:

e Genomic DNA Analysis: For each clone, extract genomic DNA. Amplify the GPR120 target
region by PCR. Use Sanger sequencing to identify insertions or deletions (indels) at the
target site.[8]

» Protein Expression Analysis: Perform a Western blot on cell lysates from each clone using a
validated anti-GPR120 antibody. A true knockout clone will show a complete absence of the
GPR120 protein band compared to the wild-type control.

5. Expansion of Verified Clones:

e Once a clone is confirmed to be a GPR120 knockout, expand it for use in subsequent
functional assays.

Protocol 2: Calcium Mobilization Assay

This assay measures the Gag/11-mediated increase in intracellular calcium following agonist
stimulation.[10][18]

1. Cell Preparation:

e Seed both wild-type and GPR120 KO cells into a black, clear-bottom 96-well plate and
culture overnight to form a confluent monolayer.

2. Dye Loading:

e Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g.,
Fluo-4 AM) in a suitable buffer (e.g., HBSS).[18]

e Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
3. Agonist Stimulation and Measurement:
o Prepare a serial dilution of the GPR120 agonist (e.g., TUG-891).

e Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an
automated injection system.[19][20]
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o Measure the baseline fluorescence for several seconds.

« Inject the agonist into the wells and immediately begin measuring the change in fluorescence
intensity over time (typically 1-3 minutes). The response in WT cells should be rapid and
dose-dependent.

Protocol 3: ERK1/2 Phosphorylation Assay (Western
Blot)

This assay validates agonist-induced activation of the MAPK/ERK pathway.

1. Cell Treatment:

e Seed WT and GPR120 KO cells in 6-well plates and grow to ~80% confluency.
» Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

o Treat the cells with the GPR120 agonist at a predetermined effective concentration (e.qg.,
EC80 from the calcium assay) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

2. Protein Extraction and Quantification:

e Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:

e Separate equal amounts of protein (e.g., 20 pg) on an SDS-PAGE gel and transfer to a
PVDF or nitrocellulose membrane.

e Block the membrane with 5% BSA or non-fat milk in TBST.
¢ Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

e Wash and incubate with an HRP-conjugated secondary antibody.
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» Detect the signal using an enhanced chemiluminescence (ECL) substrate.

» Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or 3-
actin) to ensure equal loading.

Data Presentation and Expected Outcomes

The primary goal is to demonstrate a loss of agonist-induced activity in the GPR120 KO cells.
Quantitative data should be summarized in tables to facilitate a clear comparison.

Logical Framework for Validation
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Caption: Logical framework for validating GPR120 agonist specificity.
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Table 1: TUG-891 Induced Calcium Mobilization in WT vs. GPR120 KO Cells

Max Response (%

Cell Line Agonist (TUG-891) ECso (nM) .

of Baseline)
Wild-Type TUG-891 35+5 350 + 45
GPR120 KO TUG-891 No Response No Response
Wild-Type ATP (Control) 1200 + 150 420 £ 50
GPR120 KO ATP (Control) 1150 + 130 410 £ 55

Data are representative examples based on published literature.[4][21]

Table 2: TUG-891 Induced ERK1/2 Phosphorylation in WT vs. GPR120 KO Cells

p-ERK | Total ERK
Treatment (100 nM

Cell Line Time (min) Ratio (Fold Change
TUG-891)
vs. Untreated)
Wild-Type TUG-891 5 45+0.6
GPR120 KO TUG-891 5 1.1+£0.2
Wild-Type TUG-891 15 21+04
GPR120 KO TUG-891 15 10+£0.1

Data are representative examples based on published literature.[11][22]

By following these protocols and applying this validation framework, researchers can rigorously
confirm the on-target activity of GPR120 agonists, a critical step in the drug development
process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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